molecular formula C9H19ClN2O2 B592163 tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride CAS No. 1170108-38-9

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Cat. No. B592163
CAS RN: 1170108-38-9
M. Wt: 222.713
InChI Key: FLSTVGQJEDAWCH-UHFFFAOYSA-N
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Description

Tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, also known as TBAC-HCl, is a derivative of the azetidine ring system, which is a common structural element in many natural products. TBAC-HCl is a white, crystalline solid with a melting point of 97-98°C. It is insoluble in water but soluble in most organic solvents. It is used in a variety of synthetic and analytical applications, including as a reagent in the synthesis of other compounds and in the detection of certain compounds in samples.

Scientific Research Applications

Synthesis of Carbapenems and Azetidinones

The compound has been used as a crucial synthon in synthesizing carbapenems, which are a class of beta-lactam antibiotics. It's instrumental in the preparation of ylide pyridyl thio esters, serving as intermediates for various carbapenems with antimicrobial properties (Guthikonda et al., 1987). Another study highlights its role in the synthesis of new azetidinone building blocks, again for carbapenems (Khasanova et al., 2019).

Deprotection in Organic Chemistry

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is effective for deprotecting carbamates, esters, and ethers. It offers mild reaction conditions with good selectivity, preserving the stereochemical integrity of substrates. This is significant in synthesizing compounds with complex functional groups (Li et al., 2006).

Formation of Azomethine Ylids

The compound has been involved in generating stable azomethine ylid precursors. This application is notable in synthetic chemistry for creating complex molecules under mild conditions (Alker et al., 1997).

Crystal Structure Studies

It is used in studying the crystal structures of various compounds. Specifically, it has been part of isostructural families, contributing to understanding hydrogen and halogen bonds (Baillargeon et al., 2017).

Synthesis of Indole Derivatives

In organic synthesis, the compound has been used in the preparation of indole derivatives. This includes its role in the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound with potential applications in medicinal chemistry (Padwa et al., 2003).

Synthesis of Novel Fullerene Derivatives

It has been used in the aziridination of C60, leading to the synthesis of functional fullerene derivatives. This application is significant in materials science and nanotechnology (Tsuruoka et al., 2009).

Green Chemistry Applications

This compound has enabled the practical and green method for aziridination of α,β-unsaturated carbonyl compounds, highlighting its importance in developing environmentally friendly chemical processes (Umeda & Minakata, 2021).

Synthesis of Natural Product Intermediates

It has been used in synthesizing intermediates of natural products like jaspine B, which shows cytotoxic activity against several human carcinoma cell lines. This synthesis pathway is notable in pharmaceutical research (Tang et al., 2014).

properties

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSTVGQJEDAWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657016
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170108-38-9
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride
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